thermodynamic stability of N,N-dimethyl-3-(methylsulfamoyl)benzamide
thermodynamic stability of N,N-dimethyl-3-(methylsulfamoyl)benzamide
An In-depth Technical Guide to the Thermodynamic Stability of N,N-dimethyl-3-(methylsulfamoyl)benzamide
Introduction
N,N-dimethyl-3-(methylsulfamoyl)benzamide, a substituted benzamide derivative, represents a class of compounds with significant potential in pharmaceutical development. The thermodynamic stability of an Active Pharmaceutical Ingredient (API) like this is a cornerstone of its developability, directly influencing its shelf-life, formulation, safety, and efficacy.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous evaluation of its thermodynamic stability are paramount during the early stages of drug development.
This guide provides a comprehensive framework for assessing the . We will delve into both experimental and computational methodologies, offering not just procedural steps but also the underlying scientific rationale. This integrated approach, combining empirical data with theoretical calculations, provides a robust and holistic stability profile, essential for making informed decisions in the progression of a drug candidate.
Part 1: Experimental Assessment of Thermal Behavior and Degradation Pathways
The experimental evaluation of thermodynamic stability is centered on subjecting the compound to various thermal and environmental stresses to observe its behavior. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on its thermal properties, while forced degradation studies reveal its susceptibility to degradation under a range of conditions.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This allows for the determination of thermal transitions such as melting, crystallization, and glass transitions, providing critical information about the compound's physical stability, purity, and polymorphism.[5][6]
Experimental Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of N,N-dimethyl-3-(methylsulfamoyl)benzamide into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 250 °C).
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Maintain an inert nitrogen purge gas flow (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point is typically determined from the onset or peak of the melting endotherm.
Hypothetical Data Summary:
| Parameter | Value |
| Onset of Melting | 155.2 °C |
| Peak Melting Temperature | 158.5 °C |
| Enthalpy of Fusion (ΔHfus) | 35.8 J/g |
DSC Experimental Workflow:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][7] It is crucial for determining the thermal stability and decomposition profile of a compound, as well as its solvent/water content.[3][5]
Experimental Protocol:
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Sample Preparation: Place 5-10 mg of N,N-dimethyl-3-(methylsulfamoyl)benzamide into a TGA pan (ceramic or platinum).
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Instrument Setup: Place the sample pan onto the TGA's microbalance.
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Thermal Program:
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Equilibrate at ambient temperature.
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Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
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Use an inert nitrogen atmosphere to characterize thermal decomposition. An oxidative (air or oxygen) atmosphere can also be used for comparison.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Hypothetical Data Summary:
| Temperature Range | Mass Loss (%) | Interpretation |
| 25 - 150 °C | < 0.1% | No significant loss of volatiles (e.g., water, solvent). |
| > 220 °C | > 5% | Onset of thermal decomposition. |
TGA Experimental Workflow:
Caption: Workflow for TGA analysis.
Forced Degradation Studies
Principle: Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would encounter during storage.[2][8] The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10] These studies are a key requirement of regulatory bodies under ICH guidelines.[8]
General Protocol:
A solution of N,N-dimethyl-3-(methylsulfamoyl)benzamide is prepared in a suitable solvent. Aliquots are then subjected to the stress conditions outlined below. Samples are taken at various time points and analyzed by a stability-indicating method, typically HPLC with UV and/or mass spectrometric detection, to quantify the parent compound and detect any degradation products. The target degradation is typically in the range of 5-20%.[8][10]
Stress Conditions:
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Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
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Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
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Oxidation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Stress: Expose a solid sample and a solution of the drug to dry heat (e.g., 80 °C).
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Photolytic Stress: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[9]
Hypothetical Forced Degradation Results:
| Stress Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 M HCl, 60 °C | 24 h | 12.5% | Amide hydrolysis product |
| 0.1 M NaOH, 25 °C | 8 h | 18.2% | Amide hydrolysis product |
| 3% H₂O₂, 25 °C | 48 h | 3.1% | N-oxide derivative |
| 80 °C (solid) | 7 days | < 1.0% | No significant degradation |
| Photolytic | 7 days | 6.8% | Photodimerization product |
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Part 2: Computational Prediction of Thermodynamic Stability
While experimental methods provide macroscopic data on stability, computational chemistry offers a molecular-level understanding.[11][12] Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and thermodynamic properties of molecules from first principles.[13]
Density Functional Theory (DFT) Calculations
Principle: DFT is used to calculate the total electronic energy of a system, from which various thermodynamic properties can be derived.[13][14] By calculating the Gibbs free energy of formation (ΔGf), we can assess the intrinsic . Comparing the ΔGf of different potential conformers or polymorphs allows for the prediction of the most stable form.[15][16]
Computational Workflow:
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Structure Preparation: Build the 3D structure of N,N-dimethyl-3-(methylsulfamoyl)benzamide using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated using the following equation:
-
G = E_total + ZPVE + E_thermal - TS
-
Where E_total is the total electronic energy, T is the temperature (usually 298.15 K), and S is the entropy.
-
-
Analysis: The calculated Gibbs free energy provides a measure of the molecule's intrinsic stability. This process can be repeated for different potential polymorphs to determine their relative thermodynamic stability.[17]
Hypothetical DFT Results:
| Parameter | Value (Hartree) | Value (kcal/mol) |
| Total Electronic Energy (E_total) | -1125.456 | -706,306.9 |
| Zero-Point Vibrational Energy (ZPVE) | 0.234 | 146.9 |
| Gibbs Free Energy (G) | -1125.268 | -706,188.8 |
DFT Calculation Workflow:
Caption: Workflow for DFT-based stability analysis.
Part 3: Integrated Stability Assessment
A comprehensive understanding of the is achieved by integrating the findings from both experimental and computational analyses.
-
Correlation of Data: The onset of thermal decomposition observed in TGA should ideally occur at a significantly higher temperature than the melting point determined by DSC, indicating that the molecule is stable in its liquid phase for a certain temperature range.
-
Informing Development: The forced degradation studies provide a roadmap of the molecule's "Achilles' heels." For instance, if significant hydrolysis is observed, formulation strategies should focus on protecting the compound from moisture and controlling the pH.[1][2]
-
Computational Validation: DFT calculations provide a theoretical baseline for the molecule's intrinsic stability. If experimental results show unexpectedly low stability, it could point to issues with impurities or the solid-state packing of the crystalline form, warranting further investigation into polymorphism.
Integrated Data Summary:
| Analysis Type | Key Finding | Implication for Development |
| DSC | Sharp melting point at 158.5 °C | Indicates a crystalline solid. |
| TGA | Stable up to 220 °C | Good thermal stability under inert conditions. |
| Forced Degradation | Susceptible to acid/base hydrolysis | Formulation must protect from pH extremes and moisture. |
| DFT | High intrinsic stability (calculated ΔGf) | The molecule itself is stable; degradation is likely pathway-specific. |
Conclusion
The is a critical quality attribute that must be thoroughly characterized to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a multi-pronged approach, combining the empirical evidence from thermal analysis (DSC, TGA) and stress testing with the theoretical insights from computational chemistry (DFT). This integrated strategy provides a robust and comprehensive stability profile, enabling researchers to anticipate potential liabilities, guide formulation development, and establish appropriate storage conditions and shelf-life. By systematically applying these methodologies, drug development professionals can confidently advance promising candidates like N,N-dimethyl-3-(methylsulfamoyl)benzamide through the development pipeline.
References
- DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- A practical guide to forced degradation and stability studies for drug substances.
- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
- Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group.
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- What are the ways to ensure thermodynamic stability of a DFT modelled new structure? (2020, June 12).
- Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg2SiO4(010) Surface | The Journal of Physical Chemistry C - ACS Publications. (2018, December 6).
- Computational Methods in Drug Discovery - PMC - NIH.
- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
- The value of computational chemistry - Medicines Discovery Catapult. (2026, January 29).
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